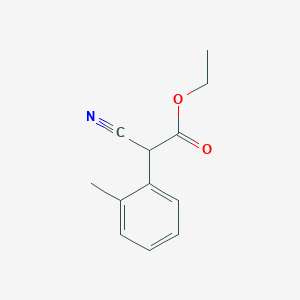

Ethyl 2-cyano-2-(o-tolyl)acetate

Description

Significance of Cyanoacetate (B8463686) Derivatives as Synthetic Intermediates and Building Blocks

Cyanoacetate derivatives, including esters like ethyl cyanoacetate, are recognized for their versatility as synthetic intermediates. wikipedia.orgtubitak.gov.tr The presence of multiple functional groups allows them to participate in a wide array of chemical transformations. wikipedia.org The methylene (B1212753) group, positioned between the electron-withdrawing cyano and carboxyl groups, is particularly acidic and reactive, making it suitable for condensation reactions such as the Knoevenagel condensation and Michael addition. wikipedia.org

This reactivity is harnessed for the synthesis of a diverse range of compounds, most notably heterocycles, which are core structures in many pharmaceutical and agrochemical products. wikipedia.orgresearchgate.net For instance, ethyl cyanoacetate is a key starting material for synthesizing drugs like the gout treatment allopurinol, the epilepsy medication ethosuximide, and the bacteriostatic agent trimethoprim. wikipedia.org It is also a precursor for synthetic caffeine (B1668208) and the purine (B94841) derivatives theophylline (B1681296) and uric acid. wikipedia.orgchemicalbook.com The utility of these derivatives extends to the creation of dyes and other specialized organic materials. chemicalbook.com

The general reactivity of cyanoacetate esters is summarized in the table below.

| Reaction Type | Description |

| Knoevenagel Condensation | A condensation reaction with aldehydes or ketones, catalyzed by a weak base, to form C=C double bonds. wikipedia.org |

| Michael Addition | The addition of the nucleophilic methylene group to α,β-unsaturated carbonyl compounds. wikipedia.org |

| Cyclization Reactions | Reaction with bidentate reagents to form various heterocyclic systems like pyrazoles, pyrimidines, and pyridines. wikipedia.orgresearchgate.net |

| Nitrile Group Reactions | The cyano group can be hydrogenated to form β-amino acids or act as a cyanide-donor reagent. wikipedia.org |

| Ester Group Reactions | The ester can be hydrolyzed, transesterified, or converted into an amide. |

Historical Context and Evolution of Research on Aryl-substituted Cyanoacetates

Research into aryl-substituted cyanoacetates is closely linked to the development of fundamental organic reactions. The Knoevenagel condensation, first reported in 1898, provided an early and efficient method for creating carbon-carbon bonds using active methylene compounds like cyanoacetic esters. This reaction was instrumental in the synthesis of α,β-unsaturated cyanoacrylic esters by reacting aryl aldehydes with ethyl cyanoacetate. chemrxiv.org

The synthesis of aryl-substituted cyanoacetates themselves has evolved. A common method involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides. nih.gov Another established route is the reaction of an arylacetonitrile, such as (4-methylphenyl)acetonitrile, with diethyl carbonate in the presence of a base like sodium ethoxide to yield the corresponding ethyl 2-cyano-2-(aryl)acetate. lookchem.com This method is directly applicable to the synthesis of the o-tolyl variant.

More recent research has focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of microwave irradiation to accelerate reactions and improve yields, for example, in the synthesis of N-aryl cyanoacetamides from ethyl cyanoacetate and anilines. researchgate.net The development of novel catalysts and reagents, such as those derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), has also been a key area of investigation to facilitate peptide synthesis and other transformations under mild conditions. niscpr.res.inacs.org

Scope and Research Trajectories for Ethyl 2-cyano-2-(o-tolyl)acetate

While specific research focused exclusively on this compound is not extensively documented in broad literature, its research trajectory can be inferred from its chemical structure and the well-established chemistry of related compounds. The primary role of this compound is as a bespoke intermediate in multi-step organic synthesis.

The presence of the ortho-tolyl group introduces specific steric and electronic properties that can be exploited to influence the outcome of reactions. This substitution pattern can direct the regioselectivity of subsequent transformations or modify the biological activity of the final product. Research involving this specific isomer would likely explore its utility in:

Pharmaceutical Synthesis: As a precursor for complex, sterically hindered molecules with potential therapeutic applications. The arylacetonitrile core is a feature of various pharmaceuticals, and the o-tolyl group could be a key structural element.

Materials Science: The synthesis of specialized polymers or dyes where the substitution on the phenyl ring can tune the material's physical properties, such as solubility, thermal stability, or photophysical characteristics. chemrxiv.org

Asymmetric Catalysis: As a ligand or substrate in developing new stereoselective reactions where the steric hindrance of the o-tolyl group could enhance enantioselectivity.

The compound serves as a valuable tool for chemists to build molecular complexity, leveraging the foundational reactivity of the cyanoacetate core while introducing specific three-dimensional structure via the ortho-substituted aryl ring.

Below is a table detailing the properties of the title compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1136-24-9 ambeed.com |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

Compound Names

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(2-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVFCYRZVOKCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 2 O Tolyl Acetate

Established Synthetic Routes to Ethyl 2-cyano-2-(o-tolyl)acetate

Established methods for the synthesis of this compound and related α-aryl-α-cyanoacetates primarily involve condensation reactions and catalyzed coupling reactions. These routes offer reliable, albeit sometimes harsh, conditions for the formation of the target molecule.

Condensation Reactions Involving Ethyl Cyanoacetate (B8463686)

One of the most fundamental and widely employed methods for the formation of a carbon-carbon bond at the α-position of ethyl cyanoacetate is the Knoevenagel condensation. iosrjournals.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. iosrjournals.org For the synthesis of an intermediate that could lead to this compound, o-tolylaldehyde would be reacted with ethyl cyanoacetate. This reaction proceeds through a carbanion intermediate generated from the deprotonation of the acidic methylene group of ethyl cyanoacetate. wikipedia.org

Another classical approach is the Michael addition, where a Michael donor, such as the enolate of ethyl cyanoacetate, adds to a Michael acceptor. wikipedia.org This method is particularly useful for creating 1,5-dicarbonyl compounds and can be adapted for the synthesis of α-aryl cyanoacetates under specific conditions.

Role of Basic Conditions and Catalysts in Condensation Reactions

The choice of base and catalyst is crucial in condensation reactions involving ethyl cyanoacetate. Traditional Knoevenagel condensations often utilize weak bases like ammonia (B1221849) or primary and secondary amines, such as piperidine (B6355638). iosrjournals.org The basicity of the catalyst must be sufficient to deprotonate the active methylene group of ethyl cyanoacetate without promoting undesirable side reactions. wikipedia.org

More contemporary approaches have explored a variety of catalysts to improve reaction efficiency and selectivity. For instance, ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to effectively catalyze the Knoevenagel condensation at room temperature, often in the absence of an organic solvent. iosrjournals.org Other catalysts, including Lewis acids and solid-supported bases, have also been investigated to facilitate milder reaction conditions and easier product purification. The use of diazabicyclo[5.4.0]undec-7-ene (DBU) in complex with water has been reported as an efficient catalytic system for Knoevenagel condensations. asianpubs.org

Development of Modified and Efficient Synthetic Protocols

To overcome the limitations of traditional condensation reactions, which can require harsh conditions and may have limited substrate scope, more modern and efficient synthetic protocols have been developed. A significant advancement in the synthesis of α-aryl cyanoacetates is the palladium-catalyzed α-arylation of ethyl cyanoacetate. thieme-connect.comorganic-chemistry.org This method involves the cross-coupling of an aryl halide, in this case, an o-tolyl halide (e.g., o-bromotoluene or o-chlorotoluene), with ethyl cyanoacetate in the presence of a palladium catalyst and a suitable base. chu-lab.orgorganic-chemistry.org

The success of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. organic-chemistry.orgresearchgate.net Sterically demanding and electron-rich ligands have been found to be particularly effective in promoting the desired carbon-carbon bond formation. organic-chemistry.org This catalytic approach offers a more direct and often milder route to α-aryl cyanoacetates, with a broader tolerance for various functional groups on the aryl ring. chu-lab.orgorganic-chemistry.org

Below is a table summarizing typical conditions for the palladium-catalyzed α-arylation of ethyl cyanoacetate:

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., BINAP) |

| Base | Strong, non-nucleophilic bases (e.g., NaH, K₃PO₄) |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | Room temperature to elevated temperatures (e.g., 70-110 °C) |

| Arylating Agent | Aryl bromides, chlorides, or triflates |

Green Chemistry Considerations and Sustainable Synthesis Approaches for Cyanoacetates

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of cyanoacetates, this has translated into several key areas of research. One major focus has been the replacement of hazardous organic solvents with greener alternatives. iosrjournals.org Water, ionic liquids, and solvent-free reaction conditions have all been explored for Knoevenagel condensations. iosrjournals.orgasianpubs.org

The use of recyclable catalysts is another important aspect of green chemistry. oiccpress.com For instance, heterogeneous catalysts, such as zeolites or metal oxides, can be easily separated from the reaction mixture and reused, reducing waste and cost. oiccpress.com Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and often improving yields in a more energy-efficient manner compared to conventional heating. organic-chemistry.org

The principles of green chemistry applied to the synthesis of cyanoacetates are summarized in the table below:

| Green Chemistry Principle | Application in Cyanoacetate Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. iosrjournals.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible; use of microwave irradiation. organic-chemistry.org |

| Use of Renewable Feedstocks | Using renewable raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. asianpubs.orgoiccpress.com |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Cyano 2 O Tolyl Acetate

Alpha-Carbon Reactivity and Enolate Chemistry of Ethyl 2-cyano-2-(o-tolyl)acetate

The carbon atom situated between the cyano and ester groups, known as the alpha-carbon, exhibits significant reactivity. The protons attached to this carbon are acidic due to the electron-withdrawing nature of the adjacent cyano and carboxyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion in the presence of a base.

The stability of this enolate is a key factor in the compound's chemistry, enabling it to participate in a variety of reactions. The negative charge of the enolate is delocalized over the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, which enhances its stability and, consequently, its formation.

Nucleophilic Addition Reactions of the Activated Methylene (B1212753) Group

The activated methylene group in this compound, the CH group at the alpha-carbon, is a potent nucleophile once deprotonated to form the enolate. This enolate can readily participate in nucleophilic addition reactions.

A prominent example is the Knoevenagel condensation , where the enolate reacts with aldehydes and ketones. jmcs.org.mxresearchgate.net This reaction is a carbon-carbon bond-forming reaction that proceeds via the addition of the active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a substituted alkene. For instance, the reaction of this compound with an appropriate aldehyde in the presence of a base like piperidine (B6355638) or sodium ethoxide would yield an ethyl 2-cyano-3-(substituted)-2-propenoate. researchgate.netisaac-scientific.com

Another important reaction is the Michael addition , a conjugate addition of the enolate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comchempedia.inforesearchgate.net The enolate attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com The reaction is typically catalyzed by a base and is a powerful tool for constructing complex molecules. researchgate.net

Electrophilic Substitution Reactions on the Aromatic Ring

The o-tolyl group of this compound is an aromatic ring that can undergo electrophilic substitution reactions. The methyl group on the ring is an ortho-, para-directing activator, meaning it increases the rate of electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself.

However, the bulky ethyl 2-cyano-2-acetate substituent at the ortho position can exert steric hindrance, which may influence the regioselectivity of the substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions of the reaction, such as the nature of the electrophile and the solvent, will determine the outcome of the substitution. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, with the position of substitution influenced by the directing effects of the methyl and the substituted ethyl acetate (B1210297) groups.

Cyclization and Annulation Reactions Involving this compound

The unique structure of this compound, with its multiple reactive sites, makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic systems through cyclization and annulation reactions. nih.govsciforum.net

These reactions often involve the participation of the cyano group, the ester group, and the activated methylene group. For example, the compound can be used to synthesize pyridone derivatives. sciforum.net In such a reaction, the activated methylene group could react with a suitable electrophile, and subsequent intramolecular cyclization involving the cyano or ester group could lead to the formation of a six-membered heterocyclic ring.

Furthermore, reactions involving both the aromatic ring and the side chain can lead to the formation of fused ring systems. The specific products formed will depend on the reaction conditions and the other reagents involved.

Reaction Kinetics and Thermodynamic Analyses pertinent to Transformations

The study of reaction kinetics provides valuable insights into the mechanism of reactions involving this compound. By monitoring the rate of a reaction under different conditions (e.g., temperature, concentration of reactants and catalysts), the rate law and activation parameters can be determined.

For instance, in a Knoevenagel condensation, kinetic studies can help to elucidate the role of the catalyst and the nature of the rate-determining step. Thermodynamic analyses, on the other hand, provide information about the feasibility and position of equilibrium of a reaction. isaac-scientific.com The enthalpy and entropy of reaction can be determined experimentally using techniques like calorimetry or calculated using computational methods. isaac-scientific.com This data is crucial for optimizing reaction conditions to achieve high yields of the desired product.

Applications of Ethyl 2 Cyano 2 O Tolyl Acetate in Diverse Synthetic Pathways

Precursor to Functional Reagents for Specific Organic Transformations

The core structure of ethyl cyanoacetate (B8463686), characterized by an ester, a nitrile, and an acidic methylene (B1212753) group, makes it a versatile building block. wikipedia.orgontosight.ai By modifying this structure, chemists have developed a range of reagents with specific applications in complex organic transformations. Derivatives formed from the ethyl cyanoacetate scaffold are particularly prominent in the formation of essential chemical bonds.

The formation of amide and peptide bonds is a cornerstone of organic and medicinal chemistry. While numerous coupling reagents exist, many suffer from drawbacks like generating significant chemical waste and lacking recyclability. nih.gov Derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), an analog of the title compound, have emerged as a new generation of efficient, recyclable, and racemization-free coupling reagents. nih.govbachem.com

Two notable examples are:

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) : This reagent has proven effective in the synthesis of amides, hydroxamates, and complex peptides. nih.govbgu.ac.il It is lauded for improving reaction times and yields while maintaining stereochemical integrity. nih.gov A key advantage is its recyclability; the byproducts can be recovered and reused to synthesize the reagent, making it a more cost-effective and environmentally friendly option. nih.gov It has been successfully employed in both solution-phase and solid-phase peptide synthesis (SPPS) for creating challenging peptide sequences. nih.govbgu.ac.il

(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) : Developed as a modified, recyclable version of the Yamaguchi reagent, TCBOXY is used for racemization-free amide and peptide bond formation. acs.orgresearchgate.net It operates through a mixed-anhydride-based method, providing results comparable to other established coupling reagents. acs.orgresearchgate.net Its efficacy has been demonstrated in the synthesis of various oligopeptides in both solution and on solid supports. acs.org

The mechanism for these reagents involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by an amine to form the desired amide or peptide bond with minimal risk of racemization. bachem.comacs.org

Table 1: Examples of Peptides Synthesized Using Cyanoacetate-Derived Coupling Reagents

| Peptide Sequence/Fragment | Coupling Reagent | Synthesis Phase | Reference |

|---|---|---|---|

| Islet Amyloid Polypeptide (22-27) | o-NosylOXY | Solid-Phase | nih.govbgu.ac.il |

| Acyl Carrier Protein (65-74) | o-NosylOXY | Solid-Phase | nih.govbgu.ac.il |

| Amyloid β (39-42) (Boc-Val-Val-Ile-Ala-OMe) | o-NosylOXY | Solution-Phase | nih.govbgu.ac.il |

| Boc-VVIA-OMe | TCBOXY | Solution-Phase | researchgate.net |

The same activating principle used for amide bond formation extends to the synthesis of esters and thioesters. Carboxylic acid activation by cyanoacetate-derived reagents facilitates their reaction with alcohols and thiols.

The modified Yamaguchi reagent, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) , is a prime example of a reagent that excels in these transformations. acs.orgresearchgate.net It has been shown to be a highly efficient reagent for enantioselective esterification and thioesterification, again with the significant advantage of being recyclable and suppressing racemization. acs.org The reaction proceeds by forming a highly reactive mixed anhydride (B1165640) intermediate from the carboxylic acid and TCBOXY, which is then attacked by an alcohol or thiol nucleophile to yield the final product. acs.org

Table 2: Optimized Conditions for TCBOXY-Mediated Esterification

| Substrate | Nucleophile | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Fmoc-Ala-OH | Benzyl alcohol | Dichloromethane (DCM) | DMAP (0.3 equiv) | High | acs.org |

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction involves the migration of an alkyl or aryl group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

While there is no direct evidence of Ethyl 2-cyano-2-(o-tolyl)acetate being used in the Beckmann rearrangement, analogous reagents derived from ethyl cyanoacetate play a crucial role in related transformations. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is used to mediate the Lossen rearrangement. organic-chemistry.org This reaction converts hydroxamic acids (which can be synthesized from carboxylic acids) into isocyanates, which can then be trapped by amines to form ureas. organic-chemistry.org

This process is significant because it provides a racemization-free, one-pot method for converting carboxylic acids into ureas under mild conditions. organic-chemistry.org The 4-NBsOXY reagent facilitates the rearrangement by activating the hydroxamic acid. This demonstrates the broader utility of the ethyl cyanoacetate scaffold in promoting rearrangement reactions that result in the formation of amide-like functional groups. organic-chemistry.org

Beyond stoichiometric applications, derivatives of ethyl cyanoacetate also exhibit catalytic activity. A prominent example is Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (B1210297) (ortho-NosylOXY) , which acts as a catalyst in the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. niscpr.res.in In this one-pot reaction, o-NosylOXY first acts as an activating agent for the carboxylic acid to facilitate the O-acylation of the amidoxime, and subsequently functions as a dehydrating agent to promote the cyclization step. niscpr.res.in This dual role makes the process highly efficient. Furthermore, the byproducts of this reaction can be recovered and recycled, highlighting its cost-effectiveness and environmental friendliness. niscpr.res.in

More broadly, the parent compound, Ethyl cyanoacetate , is a well-known substrate and reagent in various catalytic reactions. It is frequently used in Knoevenagel condensation reactions, where its acidic methylene group reacts with aldehydes and ketones. wikipedia.orgatamanchemicals.com These condensations are often catalyzed by bases or zeolites and are fundamental steps in the synthesis of numerous functional molecules and heterocyclic compounds. atamanchemicals.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) |

| 2-picolinic acid |

| 4-N,N-Dimethylaminopyridine (DMAP) |

| Acyl Carrier Protein |

| Amide |

| Amidoximes |

| Amine |

| Amyloid β |

| Benzyl alcohol |

| Dichloromethane (DCM) |

| Ester |

| Ethanol |

| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) |

| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) |

| This compound |

| Ethyl cyanoacetate |

| Fmoc-Ala-OH |

| Hydroxamate |

| Hydroxamic acid |

| Islet Amyloid Polypeptide |

| Lactam |

| Oxime |

| Peptide |

| Thioester |

| Urea |

Design and Synthesis of Functionalized Derivatives and Analogs of Ethyl 2 Cyano 2 O Tolyl Acetate

Structural Modifications and Their Impact on Reactivity and Synthetic Utility

For instance, the replacement of the tolyl group with other aryl or alkyl moieties can alter the steric hindrance around the reactive center, thereby influencing the accessibility of reagents and the stereochemical outcome of reactions. Similarly, varying the ester group (e.g., from ethyl to tert-butyl) can affect the susceptibility of the ester to hydrolysis or other transformations. The cyano group is a key functional handle that can participate in a variety of reactions, including cycloadditions and transformations into other functional groups like amides or carboxylic acids.

Cyanoacetate-Based Reagents in Activation and Coupling Chemistry

A significant area of research has focused on leveraging the unique electronic properties of the cyanoacetate (B8463686) scaffold to develop novel activating and coupling reagents for peptide synthesis and other condensation reactions. These reagents offer alternatives to traditional coupling agents, often providing advantages in terms of efficiency, reduced side reactions, and milder reaction conditions.

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, is a prominent example of a cyanoacetate-based coupling additive. wikipedia.org It is synthesized by the nitrosation of ethyl cyanoacetate. smolecule.com Oxyma is widely used in conjunction with carbodiimides like DCC and EDCI in peptide synthesis. wikipedia.orgtcichemicals.com Its primary role is to suppress racemization and other side reactions that can occur during the activation of carboxylic acids. wikipedia.orgsmolecule.com The hydroxyimino group of Oxyma is acidic (pKa ≈ 4.6), allowing it to act as a scavenger for byproducts and prevent the formation of undesired N-acylurea. wikipedia.orgsmolecule.com

Oxyma has been shown to be a superior alternative to commonly used benzotriazole-based additives like HOBt and HOAt, which have been reported to have explosive properties. researchgate.net In contrast, Oxyma exhibits significantly slower thermal decomposition. wikipedia.org Its effectiveness has been demonstrated in both solution-phase and solid-phase peptide synthesis. researchgate.net

Derivatives of Oxyma have also been developed to further enhance its properties. For example, a water-soluble derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, has been synthesized and shown to be highly effective for peptide coupling reactions in aqueous media. researchgate.net

The Yamaguchi esterification is a well-established method for the synthesis of esters from carboxylic acids and alcohols using 2,4,6-trichlorobenzoyl chloride. researchgate.netnih.govfrontiersin.org Building upon this, modified Yamaguchi reagents incorporating a cyanoacetate scaffold have been developed. One such reagent is (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). acs.orgresearchgate.net

TCBOXY is synthesized in a single step and serves as an efficient reagent for esterification, thioesterification, amidation, and peptide synthesis, demonstrating high yields and suppression of racemization. acs.org It offers an advantage over the traditional Yamaguchi reagent by being applicable to peptide synthesis, a limitation of the original method. acs.org The reaction mechanism likely involves the formation of a mixed anhydride (B1165640) intermediate. researchgate.net

Sulfonyloxyimino cyanoacetates represent another class of activating agents derived from the cyanoacetate framework. A notable example is ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). organic-chemistry.orgnih.govbgu.ac.ilscispace.comresearchgate.net This reagent has proven to be a recyclable and efficient coupling agent for the racemization-free synthesis of peptides, amides, hydroxamates, and esters. organic-chemistry.orgnih.govbgu.ac.ilscispace.comresearchgate.net

A key advantage of o-NosylOXY is that its byproducts, Oxyma and 2-nitrobenzenesulfonic acid, can be easily recovered and reused to regenerate the reagent, making the process more sustainable and cost-effective. organic-chemistry.orgbgu.ac.il Mechanistic studies have shown that pre-activation of the carboxylic acid with o-NosylOXY is crucial for preventing side reactions and achieving high yields. organic-chemistry.org

Another related reagent, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), has been utilized for the synthesis of hydroxamic acids and ureas via a Lossen rearrangement. organic-chemistry.org This method is compatible with common protecting groups and proceeds without racemization. organic-chemistry.org

Cycloalkyl and Spiro Derivatives of Cyanoacetates

The versatility of the cyanoacetate scaffold extends to the synthesis of cyclic and spirocyclic compounds. The active methylene (B1212753) group of ethyl cyanoacetate and its derivatives can participate in various cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. These reactions are often driven by the ability of the cyano and ester groups to stabilize adjacent carbanions and participate in subsequent transformations.

For example, the reaction of ethyl cyanoacetate with various electrophiles can lead to the formation of substituted pyrroles, pyridines, and other nitrogen-containing heterocycles. researchgate.netekb.eg These reactions often proceed through a series of condensation, addition, and cyclization steps. The resulting cyclic structures can serve as important building blocks for the synthesis of more complex molecules with potential biological activities.

Hydrazono and Oximino Analogs in Synthetic Transformations

The introduction of hydrazono and oximino functionalities at the α-position of the cyanoacetate framework gives rise to a class of compounds with unique reactivity. These analogs are valuable intermediates in a variety of synthetic transformations.

Hydrazono derivatives of cyanoacetates can be synthesized through the condensation of α-keto cyanoacetates with hydrazines. nih.gov These compounds can undergo further reactions, such as cyclization, to form pyrazole (B372694) and other heterocyclic systems. ekb.eg The hydrazono moiety can also be cleaved under specific conditions, providing a route to α-amino acid derivatives. The synthesis of novel hydrazono acyclic nucleoside analogs has also been reported. nih.govnih.gov

Oximino analogs, such as the previously discussed Oxyma, are primarily utilized as additives in coupling reactions. The oxime functionality plays a crucial role in their ability to suppress side reactions and enhance the efficiency of amide and ester bond formation. wikipedia.orgsmolecule.com The synthesis of these analogs typically involves the reaction of an α-keto cyanoacetate with hydroxylamine (B1172632) or its derivatives.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Cyano 2 O Tolyl Acetate and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for Ethyl 2-cyano-2-(o-tolyl)acetate is not widely published, the expected resonances can be predicted based on the analysis of its constituent parts, such as ethyl cyanoacetate (B8463686) and o-tolyl acetate (B1210297). chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and o-tolyl groups. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. chemicalbook.com The o-tolyl group would exhibit complex signals in the aromatic region of the spectrum (around 7.0-7.5 ppm) and a singlet for its methyl group. chemicalbook.com The methine proton (CH) alpha to the cyano and ester groups would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show characteristic peaks for the carbonyl carbon of the ester, the nitrile carbon, and the quaternary alpha-carbon. Signals for the ethyl group carbons and the distinct carbons of the o-tolyl aromatic ring would also be present. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet |

| o-Tolyl -CH₃ | ~2.3 | Singlet |

| Ethyl -CH₂- | ~4.3 | Quartet |

| Methine -CH(CN)CO- | ~4.5-5.0 | Singlet |

Note: This is a predictive table based on analogous structures.

Mass Spectrometry (MS and LC-MS/GC-MS) for Molecular Identification and Reaction Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (molar mass: 203.24 g/mol ), electron ionization MS would likely show a molecular ion peak (M⁺) at m/z 203. bldpharm.comlookchem.com

Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl ester group, or cleavage of the tolyl group. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing reaction mixtures, allowing for the separation and identification of reactants, products, and byproducts, ensuring the purity of the synthesized compound. bldpharm.comacs.orgjmaterenvironsci.com In reaction monitoring, these methods can track the consumption of starting materials, such as ethyl cyanoacetate, and the formation of the desired product. nist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2250 cm⁻¹. chemicalbook.com

Carbonyl (C=O) stretch: A strong, sharp peak from the ester group, typically in the range of 1735-1750 cm⁻¹. chemicalbook.com

C-O stretch: A strong band for the ester C-O bond, appearing between 1000-1300 cm⁻¹.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Frequencies

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N | ~2250 |

| Ester Carbonyl | C=O | ~1735-1750 |

| Ester C-O | C-O | ~1000-1300 |

Note: This table is based on typical IR values for the specified functional groups. chemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the o-tolyl group. The aromatic ring is expected to exhibit π → π* transitions, which would result in absorption bands in the ultraviolet region, typically below 300 nm. The presence of the cyano and ester groups conjugated with the aromatic ring can cause a slight shift in the absorption maxima (λ_max). While specific data is limited, the spectrum would be characteristic of a substituted benzene (B151609) ring. nih.gov

X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of complex adducts derived from similar molecules, such as Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, offers significant insight into the conformational and packing behaviors that can be expected. iucr.orgnih.goviucr.org

In the crystal structure of a related adduct, the methylphenyl (tolyl) ring is observed to be oriented at a specific angle relative to other parts of the molecule, in this case, a cyclohexane (B81311) moiety. iucr.orgiucr.org For this compound, crystallographic analysis would precisely define the torsion angles between the o-tolyl ring and the cyanoacetate portion of the molecule. This conformation is influenced by steric hindrance from the ortho-methyl group and the substituents on the alpha-carbon. Bond lengths and angles within the molecule would be determined with high precision, confirming the expected geometries of the sp³, sp², and sp hybridized carbons. nih.govresearchgate.net

Although the primary molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions can play a crucial role in stabilizing the crystal lattice. iucr.orgresearchgate.net In the crystal structures of related cyano-containing compounds, these weak hydrogen bonds often direct the assembly of molecules into specific three-dimensional networks, such as layers or chains. nih.govresearchgate.net For instance, in an adduct structure, molecules were found to associate via C-H···N hydrogen bonds, forming a complex three-dimensional network. iucr.org Analysis of the crystal packing reveals how individual molecules arrange themselves to maximize packing efficiency, governed by van der Waals forces and these weak intermolecular interactions. iucr.orgnih.gov

Crystallographic Data for a Related Adduct: Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate iucr.orgiucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₃N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Interactions | C-H···N and C-H···O hydrogen bonds |

Note: This data is for a complex adduct and serves to illustrate the type of information obtained from X-ray crystallography.

Computational and Theoretical Studies on Ethyl 2 Cyano 2 O Tolyl Acetate and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of organic molecules. These methods model the electron density to determine the ground-state energy, molecular geometry, and various electronic properties.

For Ethyl 2-cyano-2-(o-tolyl)acetate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. From this optimized structure, a wealth of information about the electronic landscape can be derived. Key outputs include:

Electron Density Distribution: This reveals the regions of high and low electron concentration across the molecule.

Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. It highlights electron-rich areas (negative potential), such as the regions around the oxygen atoms of the ester group and the nitrogen of the nitrile group, and electron-poor areas (positive potential), typically around the hydrogen atoms.

Optimized Geometric Parameters: DFT provides precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

While specific DFT studies on this compound are not prevalent in the reviewed literature, extensive research on analogous cyanoacetate (B8463686) derivatives and substituted aromatic rings establishes the reliability of these methods. chemrxiv.org For instance, studies on halogenated ethyl 2-cyano-3-phenyl-2-propenoates have successfully used DFT to analyze their structure and properties. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on a single, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are computational methods used to explore this conformational landscape by simulating the atomic movements over time.

An MD simulation of this compound would reveal the rotational freedom around its single bonds. Key areas of conformational flexibility include:

The rotation of the o-tolyl group relative to the rest of the molecule.

The orientation of the ethyl ester group.

By simulating the molecule's behavior, MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. For example, in a study of a complex analog, Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, the conformation of the cyclohexane (B81311) ring was determined to be a chair form. researchgate.net This highlights the ability of such analyses to pinpoint specific structural features.

Natural Bond Orbital (NBO) Analysis of Bonding and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the electronic wavefunction from a chemical perspective, translating complex quantum mechanical data into familiar concepts of Lewis structures, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu It provides a quantitative description of bonding, hybridization, and the stabilizing effects of electron delocalization. youtube.com

For this compound, an NBO analysis would quantify several key electronic features:

Lewis Structure: It identifies the primary bonds (e.g., C-C, C-O, C≡N) and lone pairs on heteroatoms (oxygen and nitrogen).

Hybridization: The analysis details the sp-hybridization character of each atom in its bonds. For instance, it would describe the hybridization of the carbonyl carbon and the nitrile carbon.

Hyperconjugative Interactions: A critical feature of NBO analysis is the use of second-order perturbation theory to evaluate the strength of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu These interactions, known as hyperconjugation, represent electron delocalization and contribute significantly to molecular stability.

In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of electron density from the oxygen lone pairs of the ester group into the antibonding orbital of the carbonyl group (n(O) → π*(C=O)). The table below illustrates the type of data an NBO analysis would provide for the key stabilizing interactions.

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Ester | π* (C=O) | High | Resonance stabilization of ester |

| π (C=C) of Tolyl Ring | σ* (adjacent C-C) | Moderate | Ring-substituent stabilization |

| σ (C-H) of Methyl Group | π* (C=C) of Tolyl Ring | Low | Aromatic hyperconjugation |

| LP (N) of Nitrile | σ* (adjacent C-C) | Moderate | Inductive effect stabilization |

This table is illustrative and represents the expected interactions. Actual values would require a specific calculation.

Reactivity Indices and Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Computational methods like DFT are used to calculate the energies and visualize the shapes of the HOMO and LUMO for this compound.

HOMO: Represents the ability to donate electrons (nucleophilicity). The HOMO is likely to be located on the electron-rich o-tolyl ring or the oxygen atoms.

LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the electron-deficient regions, such as the cyano group and the carbonyl carbon.

The HOMO-LUMO energy gap (ΔE) is a crucial reactivity index. A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. NBO analysis can also be used to derive Fukui indices, which provide more detailed insight into local reactivity and site selectivity for nucleophilic, electrophilic, or radical attacks. researchgate.net

| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.0 to -8.5 | Indicates regions susceptible to electrophilic attack. |

| ELUMO | -1.0 to -2.5 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 7.5 | A larger gap suggests higher kinetic stability and lower reactivity. |

These values are typical for similar organic molecules and serve as an illustrative example.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which aids in structure elucidation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This spectrum would show characteristic peaks for the C≡N stretch of the nitrile group, the C=O stretch of the ester, C-O stretches, and various C-H and aromatic C=C vibrations. Comparing the computed spectrum with an experimental one can confirm the structure and aid in peak assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shifts for this compound would help in assigning the signals in the experimental spectrum, especially for the complex aromatic region of the o-tolyl group and the quaternary carbon attached to the cyano and ester groups. For example, NMR spectra for the related compound o-tolyl acetate (B1210297) are available and can serve as a reference. chemicalbook.com

Assessment of Non-Linear Optical (NLO) Properties

Molecules with significant electron delocalization and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

This compound possesses features that could lead to NLO activity: an electron-rich aromatic ring (donor) and electron-withdrawing cyano and ester groups (acceptors). A computational study would involve using DFT to calculate the α and β values. A large β value is indicative of a strong NLO response. While specific NLO studies on this molecule were not identified, the theoretical framework for such an assessment is well-established. The analysis would reveal the potential of this compound and its analogs as NLO materials, guiding further experimental synthesis and characterization.

Future Research Directions and Emerging Trends in Ethyl 2 Cyano 2 O Tolyl Acetate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research will likely focus on the discovery and optimization of advanced catalytic systems to improve the synthesis and subsequent reactions of Ethyl 2-cyano-2-(o-tolyl)acetate. The development of catalysts that offer higher reactivity, greater selectivity (chemo-, regio-, and stereoselectivity), and operate under milder, more environmentally friendly conditions is a primary objective.

Homogeneous and Heterogeneous Catalysis: Investigation into novel transition-metal catalysts, organocatalysts, and biocatalysts is anticipated. For instance, designing chiral catalysts could enable asymmetric syntheses, leading to enantiomerically pure products, which are crucial in the pharmaceutical industry. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, are also a promising avenue. These catalysts offer advantages in terms of separation, reusability, and stability, contributing to more sustainable chemical processes.

Photocatalysis and Electrocatalysis: The use of light and electricity to drive chemical reactions is a rapidly growing area. Future studies may explore photocatalytic or electrocatalytic methods for the synthesis and transformation of this compound, potentially unlocking new reaction pathways and improving energy efficiency.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Organocatalysts | High enantioselectivity, metal-free | Asymmetric alkylations and cycloadditions |

| Metal-Organic Frameworks | High surface area, tunable porosity, reusability | Selective Knoevenagel condensations |

| Functionalized Nanoparticles | Enhanced reactivity, ease of separation | Green synthesis protocols |

| Photocatalysts | Mild reaction conditions, unique reactivity | C-H functionalization reactions |

Exploration of New Synthetic Applications beyond Current Paradigms

The unique structural features of this compound, including the cyano, ester, and o-tolyl groups, make it a versatile building block for the synthesis of complex molecules. Researchers are expected to explore its application in novel synthetic transformations beyond its current uses.

Multicomponent Reactions: Designing new multicomponent reactions (MCRs) involving this compound will be a significant trend. MCRs allow for the construction of complex molecules in a single step, which is highly efficient and atom-economical.

Synthesis of Heterocyclic Compounds: The development of novel routes to synthesize a variety of heterocyclic compounds, which are prevalent in medicinal chemistry, will be a key research area. The reactive nitrile and active methylene (B1212753) groups can participate in various cyclization reactions to form pyridines, pyrimidines, and other important heterocyclic scaffolds.

Domino and Cascade Reactions: The design of domino or cascade reactions initiated by transformations of this compound will enable the rapid assembly of complex molecular architectures from simple starting materials.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet the potential industrial demand for this compound and its derivatives, the development of scalable and continuous manufacturing processes is essential.

Continuous Flow Synthesis: Translating batch syntheses into continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for straightforward scaling-up. Future research will focus on developing robust flow chemistry protocols for the synthesis and functionalization of this compound.

Automated Synthesis Platforms: The integration of flow chemistry with automated systems, including robotic platforms and real-time reaction monitoring, will accelerate the discovery and optimization of new reactions and processes. This approach allows for high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process development.

Advanced Mechanistic Insights via In-situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. The application of advanced in-situ spectroscopic techniques will be instrumental in achieving this.

Real-time Reaction Monitoring: Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy allow for the real-time monitoring of reaction progress. This provides valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

Transient Species Characterization: The use of time-resolved spectroscopic methods can help in the detection and characterization of short-lived intermediates and transition states, providing a more complete picture of the reaction pathway.

Computational Design and Rational Synthesis of Enhanced Derivatives and Reagents

Computational chemistry will play an increasingly important role in guiding the future development of this compound chemistry.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound and its derivatives, as well as to model reaction mechanisms and predict the performance of new catalysts.

Rational Design of Novel Reagents: Computational screening can be employed to design new derivatives with enhanced properties or to identify novel reagents that can react with this compound in a desired manner. This in-silico approach can significantly reduce the experimental effort required to discover new and useful chemical transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.